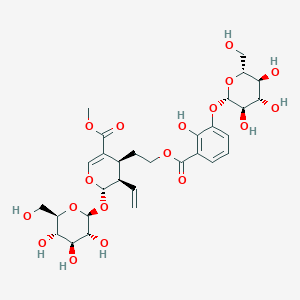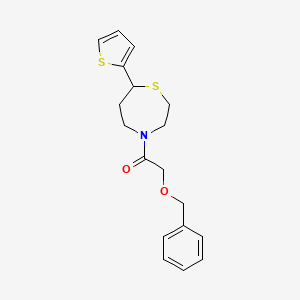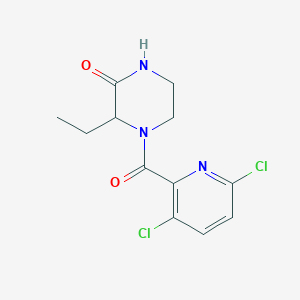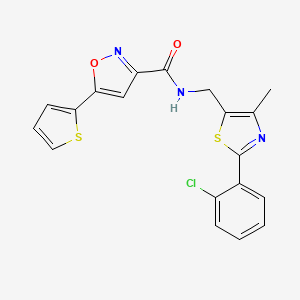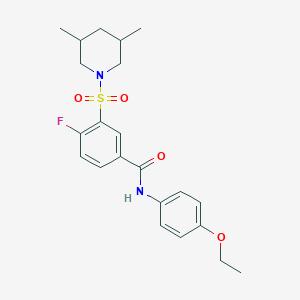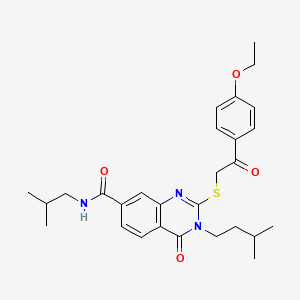
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that contain a benzene ring fused to a pyrimidine ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached to it. These include an ethoxyphenyl group, an isobutyl group, and an isopentyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions that this compound can undergo would depend on the nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ethoxyphenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Synthesis and Antibacterial Study
One of the primary applications of compounds similar to 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is in the synthesis of antimicrobial agents. Patel and Patel (2010) describe the synthesis of fluoroquinolone-based 4-thiazolidinones, which are derived from lead molecules related to the compound . These synthesized compounds were screened for their antifungal and antibacterial activities, showing potential in the development of new antimicrobial drugs (Patel & Patel, 2010).
Antimicrobial Agents Development
Further extending the scope of antimicrobial research, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with a structure similar to the specified quinazoline derivative. These compounds demonstrated notable in vitro antibacterial and antifungal activities, emphasizing the potential of such derivatives in treating microbial infections (Desai, Dodiya, & Shihora, 2011).
Hydrolytic Opening of Quinazoline Ring
Research by Shemchuk, Chernykh, Levashov, and Sytnik (2010) explores the hydrolytic behavior of compounds with a structure similar to the given quinazoline derivative. Understanding such reactions can lead to novel synthetic pathways and drug development strategies (Shemchuk et al., 2010).
Synthesis of Novel Benzodifuranyl and Triazines
Abu‐Hashem, Al-Hussain, and Zaki (2020) conducted research on the synthesis of new heterocyclic compounds, including those with quinazoline derivatives. These compounds were screened for their potential as cyclooxygenase inhibitors, exhibiting analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Activity
Marvadi, Nagineni, Safoora, Krishna, Sriram, and Kantevari (2020) evaluated a series of novel quinoline-6-carboxamides for their antitubercular activity. These studies highlight the potential of quinazoline derivatives in treating tuberculosis (Marvadi et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4S/c1-6-35-22-10-7-20(8-11-22)25(32)17-36-28-30-24-15-21(26(33)29-16-19(4)5)9-12-23(24)27(34)31(28)14-13-18(2)3/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHZSLBHLWTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


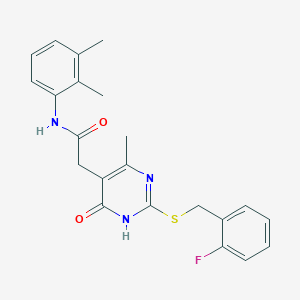
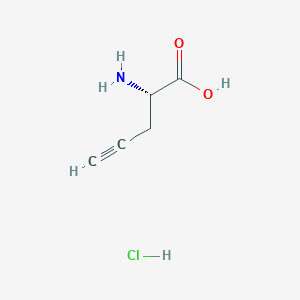

![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)

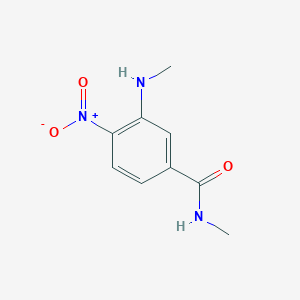
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)
